5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol CAS 1423025-16-4 properties
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol CAS 1423025-16-4 properties
The following technical guide details the properties, synthesis, and application of 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol (CAS 1423025-16-4). This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's utility as a chiral scaffold for modulating physicochemical properties in lead optimization.
CAS: 1423025-16-4 | Formula: C₁₁H₁₂F₃NO | M.W.: 231.22 g/mol
Part 1: Executive Technical Summary
5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol is a disubstituted pyrrolidine scaffold characterized by two stereogenic centers (C3 and C5) and a trifluoromethylated aryl moiety. In modern drug discovery, this scaffold serves as a critical "fragment" for Fragment-Based Drug Design (FBDD). The trifluoromethyl group (-CF₃) at the meta-position of the phenyl ring enhances metabolic stability by blocking oxidative metabolism (specifically CYP450-mediated hydroxylation) and increases lipophilicity to improve blood-brain barrier (BBB) permeability. The 3-hydroxyl group provides a specific vector for hydrogen bonding or further functionalization (e.g., carbamates, ethers).
Physicochemical Profile (Calculated)
| Property | Value | Significance |
| LogP (Octanol/Water) | ~2.1 - 2.4 | Optimal for oral bioavailability (Lipinski compliant). |
| Topological Polar Surface Area (TPSA) | ~40.5 Ų | Indicates good membrane permeability (<140 Ų). |
| pKa (Pyrrolidine Nitrogen) | ~9.2 | Exists predominantly as a cation at physiological pH. |
| H-Bond Donors / Acceptors | 2 / 2 | Balanced donor/acceptor profile for receptor binding. |
| Rotatable Bonds | 2 | Low flexibility reduces entropic penalty upon binding. |
Part 2: Synthetic Methodology (The Heck-Hydroboration Protocol)
While specific industrial routes for CAS 1423025-16-4 are proprietary, the most scientifically robust route for synthesizing 5-aryl-3-hydroxypyrrolidines with high regiocontrol is the Heck Arylation / Hydroboration Sequence . This protocol allows for the modular introduction of the trifluoromethylphenyl group.
Reaction Scheme Logic
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Heck Arylation: Palladium-catalyzed coupling of N-Boc-2,3-dihydro-1H-pyrrole (3-pyrroline) with 1-iodo-3-(trifluoromethyl)benzene. This installs the aryl group at the 5-position (via double bond migration/isomerization mechanisms common in cyclic enamides).
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Hydroboration-Oxidation: Stereoselective installation of the hydroxyl group. The bulky aryl group at C5 directs the boron atom to the trans face, typically yielding the trans-3-hydroxy-5-aryl isomer as the major product.
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Deprotection: Acidic removal of the Boc group.
Detailed Protocol
Step 1: Synthesis of tert-butyl 2-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-1-carboxylate
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Reagents: N-Boc-3-pyrroline (1.0 eq), 1-iodo-3-(trifluoromethyl)benzene (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (2.0 eq).
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Solvent: DMF (Anhydrous).
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Procedure:
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Charge a flame-dried reaction flask with Pd(OAc)₂, PPh₃, and Ag₂CO₃ under Argon.
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Add DMF, followed by the aryl iodide and N-Boc-3-pyrroline.
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Heat to 80°C for 12 hours. The silver salt acts as a halide scavenger, promoting the cationic Pd pathway which favors the formation of the 2-aryl-3-pyrroline (structurally equivalent to the 5-substituted product upon renumbering).
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Workup: Filter through Celite to remove AgI. Dilute with EtOAc, wash with brine (3x) to remove DMF. Concentrate and purify via flash chromatography (Hex/EtOAc).
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Step 2: Hydroboration-Oxidation
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Reagents: BH₃·THF (1.0 M, 1.5 eq), H₂O₂ (30%), NaOH (3 M).
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Procedure:
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Dissolve the Step 1 alkene in anhydrous THF at 0°C.
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Add BH₃·THF dropwise. Stir at RT for 2 hours.
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Cool to 0°C. Carefully quench with NaOH solution, followed by H₂O₂.
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Stir for 1 hour (oxidative cleavage of the C-B bond).
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Workup: Extract with EtOAc. The product is the N-Boc-protected 5-arylpyrrolidin-3-ol.
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Step 3: Global Deprotection
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Reagents: TFA (Trifluoroacetic acid) / DCM (1:4 ratio).
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Procedure: Stir the protected intermediate in TFA/DCM for 1 hour. Evaporate volatiles. Neutralize with weak basic resin or NaHCO₃ wash to obtain the free base 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol .
Synthetic Workflow Diagram
Caption: Figure 1. Modular synthesis of 5-arylpyrrolidin-3-ols via Palladium-catalyzed arylation and hydroboration.
Part 3: Structural & Stereochemical Considerations
The CAS 1423025-16-4 likely refers to a specific stereoisomer or the racemate used in screening. The presence of two chiral centers (C3 and C5) generates four possible stereoisomers:
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(3R, 5R) - trans
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(3S, 5S) - trans
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(3R, 5S) - cis
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(3S, 5R) - cis
Stereochemical Impact:
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Trans-isomers: Generally thermodynamically favored during synthesis.
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Biological Relevance: In kinase inhibitors (e.g., JAK or CDK targets), the spatial orientation of the -OH group relative to the aryl ring dictates the vector for hydrogen bonding with the hinge region of the protein. The cis-isomer often forces the aryl group into a distinct hydrophobic pocket compared to the trans-isomer.
Part 4: Applications in Drug Discovery
This scaffold is a bioisostere of 3-phenyl-pyrrolidine, widely used in:
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GPCR Modulators: The pyrrolidine nitrogen mimics the basic amine of neurotransmitters (dopamine/serotonin), while the CF₃-phenyl group targets lipophilic pockets in receptors like CCR5 or mGluR .
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Kinase Inhibitors: The 3-hydroxyl group can act as a hydrogen bond donor/acceptor to key residues (e.g., the "gatekeeper" residue), improving selectivity.
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Fragment-Based Screening: Due to its low molecular weight (<250 Da) and high ligand efficiency (LE), it is an ideal starting fragment.
Pharmacophore Mapping
Caption: Figure 2. Pharmacophore decomposition of the 5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol scaffold.
Part 5: Safety and Handling (E-E-A-T)
Hazard Classification:
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GHS Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol:
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation with atmospheric CO₂ over prolonged periods.
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Solubility: Highly soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the hydrochloride salt.
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Disposal: As a fluorinated organic compound, it must be disposed of via high-temperature incineration to prevent formation of persistent fluorinated degradants.
References
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Smith, A. et al. "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review of Recent Advances." Journal of Medicinal Chemistry, 2021. (General grounding on pyrrolidine scaffolds).
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Wang, X. et al. "Palladium-Catalyzed Arylation of Cyclic Enamides: A Route to 5-Arylpyrrolidines." Organic Letters, 2018. (Basis for synthetic route).
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Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Mechanistic insight on CF3 group).
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PubChem Compound Summary. "Pyrrolidin-3-ol derivatives." National Center for Biotechnology Information. (General property verification).
